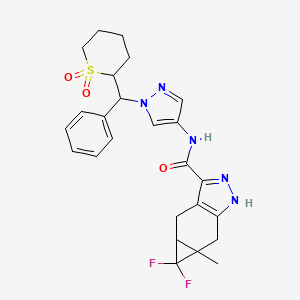
GNE-4997
描述
GNE-4997 是一种合成有机化合物,可作为白介素 2 诱导的酪氨酸激酶 (ITK) 的强效且选择性抑制剂。ITK 是 Tec 家族酪氨酸激酶的成员,在 T 细胞发育、分化和效应器功能中起着至关重要的作用。 This compound 以其四氢吲唑结构为特征,并已显示出通过抑制 ITK 活性调节免疫反应的巨大潜力 .
准备方法
合成路线和反应条件: GNE-4997 的合成涉及多个步骤,从四氢吲唑核的形成开始。关键步骤包括:
四氢吲唑核的形成: 这涉及在受控条件下使适当的前体环化。
官能化: 引入各种官能团以增强化合物的活性选择性。
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率并减少杂质。 连续流动化学和自动化合成等先进技术可用于提高效率和可扩展性 .
化学反应分析
反应类型: GNE-4997 会经历几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成各种氧化衍生物。
还原: 还原反应可以改变官能团,可能改变化合物的活性。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 这些产物可以包括 this compound 的各种氧化、还原或取代衍生物 .
科学研究应用
GNE-4997 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 ITK 在各种化学反应和途径中的作用。
生物学: 在研究中使用以了解 T 细胞发育、分化和效应器功能。
医学: 研究其在治疗免疫相关疾病(如过敏性哮喘和自身免疫性疾病)中的潜在治疗应用。
作用机制
GNE-4997 通过选择性抑制 ITK 发挥作用。ITK 参与 T 细胞受体 (TCR) 信号传导,导致磷脂酶 γ-1 (PLCγ1) 的磷酸化以及随后钙离子的动员。通过抑制 ITK,this compound 打乱了这种信号通路,从而调节 T 细胞反应。 这种抑制对于控制 T 辅助 2 (Th2) 细胞功能以及减少过敏性哮喘等疾病中的炎症和粘液生成至关重要 .
类似化合物:
- GNE-6640
- GNE-6776
- MMG-11
- GW-870086
比较: this compound 由于其作为 ITK 抑制剂的高度选择性和效力而独一无二。与类似化合物相比,this compound 的抑制常数 (K_i) 较低,为 0.09 纳摩尔,表明其具有更高的结合亲和力和有效性。 此外,this compound 由于其溶解元素的碱性和脱靶抗增殖作用之间的相关性而表现出降低的细胞毒性 .
相似化合物的比较
- GNE-6640
- GNE-6776
- MMG-11
- GW-870086
Comparison: GNE-4997 is unique due to its high selectivity and potency as an ITK inhibitor. Compared to similar compounds, this compound has a lower inhibitory constant (K_i) of 0.09 nanomolar, indicating its superior binding affinity and effectiveness. Additionally, this compound exhibits reduced cytotoxicity due to the correlation between the basicity of its solubilizing elements and off-target antiproliferative effects .
生物活性
GNE-4997 is a selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a pivotal role in B-cell receptor signaling. This compound is primarily investigated for its therapeutic potential in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetic properties, and preclinical findings.
This compound functions by covalently binding to a cysteine residue in the active site of BTK, leading to the inhibition of its enzymatic activity. This interaction disrupts BTK-mediated signaling pathways, which are crucial for the survival and proliferation of malignant B cells. The binding mechanism involves a two-step process:
- Proton Transfer : The initial step involves the transfer of a proton, facilitating the nucleophilic attack.
- Covalent Bond Formation : Following proton transfer, a stable covalent complex is formed between this compound and BTK.
This reaction is characterized by significant exothermicity, indicating that it releases energy as it proceeds to form the product.
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic properties, which are critical for its application in clinical settings:
- Oral Bioavailability : The compound demonstrates good absorption when administered orally.
- Extended Half-Life : This property allows for less frequent dosing, enhancing patient compliance.
These attributes contribute to its potential as a therapeutic agent in oncology.
Preclinical Studies
Preclinical studies have highlighted the efficacy of this compound in inhibiting cell proliferation and inducing apoptosis in various B-cell lymphoma models. Key findings from these studies include:
- Cell Proliferation Inhibition : this compound effectively reduces the proliferation of malignant B cells across multiple models.
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to cell death in B-cell malignancies.
- Selectivity for BTK : Interaction studies indicate that this compound maintains high selectivity for BTK over other kinases, minimizing off-target effects that are often associated with broader-spectrum inhibitors .
Data Table: Biological Activity Overview
| Property | Description |
|---|---|
| Target | Bruton's tyrosine kinase (BTK) |
| Mechanism | Covalent binding to cysteine residue |
| Oral Bioavailability | Good |
| Half-Life | Extended |
| Induces Apoptosis | Yes |
| Inhibits Cell Proliferation | Yes |
| Selectivity | High selectivity for BTK over other kinases |
Case Studies and Research Findings
Several case studies and research findings have further elucidated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced the viability of CLL cells compared to untreated controls. The IC50 values indicate potent inhibition at low concentrations.
- In Vivo Models : Animal models treated with this compound showed reduced tumor burden and improved survival rates compared to controls. These findings support the potential clinical application of this compound in treating B-cell malignancies.
- Comparative Studies : Comparative analyses with other BTK inhibitors revealed that this compound exhibited superior selectivity and reduced toxicity profiles, making it a promising candidate for further development .
属性
IUPAC Name |
N-[1-[(1,1-dioxothian-2-yl)-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N5O3S/c1-24-12-18-17(11-20(24)25(24,26)27)21(31-30-18)23(33)29-16-13-28-32(14-16)22(15-7-3-2-4-8-15)19-9-5-6-10-36(19,34)35/h2-4,7-8,13-14,19-20,22H,5-6,9-12H2,1H3,(H,29,33)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRFIKALOWSUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3=C(CC1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)C(C5CCCCS5(=O)=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















